L-phenylalanine benzyl ester p-toluenesulfonate L-phenylalanine benzyl ester p-toluenesulfonate
Brand Name: Vulcanchem
CAS No.: 1738-78-9
VCID: VC21538443
InChI: InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C23H25NO5S
Molecular Weight: 427.5 g/mol

L-phenylalanine benzyl ester p-toluenesulfonate

CAS No.: 1738-78-9

VCID: VC21538443

Molecular Formula: C23H25NO5S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

L-phenylalanine benzyl ester p-toluenesulfonate - 1738-78-9

Description

L-Phenylalanine benzyl ester p-toluenesulfonate is a chemical compound that plays a significant role in organic synthesis, particularly in the field of amino acid derivatives. It is a salt formed by the combination of L-phenylalanine benzyl ester and p-toluenesulfonic acid. This compound is crucial for various biochemical and pharmaceutical applications due to its unique properties and reactivity.

Synthesis and Preparation

L-Phenylalanine benzyl ester p-toluenesulfonate is typically synthesized through the esterification of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid. This reaction is often carried out in a solvent like cyclohexane, using a Dean-Stark apparatus to remove water as it forms, thus facilitating the esterification process .

ReagentQuantityRole
L-Phenylalanine0.05 molAmino acid
p-Toluenesulfonic acid0.06 molCatalyst/Acid
Benzyl alcohol0.25 molAlcohol for esterification
Cyclohexane30 mLSolvent

Applications and Research Findings

This compound is used as an intermediate in peptide synthesis and other organic reactions. It is also studied for its enantiomeric properties, which are crucial in understanding the stereochemistry of amino acid derivatives. The enantiomers of such compounds can form conglomerates, which are mixtures of enantiomers that crystallize separately, a phenomenon observed in some amino acid benzyl ester p-toluenesulfonates .

Enantiomeric Excess

L-Phenylalanine benzyl ester p-toluenesulfonate is synthesized with a high enantiomeric excess (e.e.), typically 100% as determined by HPLC analysis . This purity is essential for applications requiring specific stereochemistry.

Spectroscopic Analysis

  • 1H NMR (300 MHz, CDCl3): δ 2.30 (s, 3 H), 3.12 (m, 1 H), 3.23 (m, 1 H), 4.32 (m, 1 H), 4.88 (d, J = 12.3 Hz, 1 H), 4.99 (d, J = 12.3 Hz, 1 H), 6.95-7.26 (m, 12 H), 7.70 (d, J = 7.6 Hz, 2 H), 8.27 (br s, 3 H) .

Commercial Availability and Specifications

SpecificationValue
Molecular FormulaC23H25NO5S
Molecular Weight427.51 g/mol
Purity95%
Quantity5 g, 25 g
CAS No. 1738-78-9
Product Name L-phenylalanine benzyl ester p-toluenesulfonate
Molecular Formula C23H25NO5S
Molecular Weight 427.5 g/mol
IUPAC Name benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
Standard InChIKey ZLZGBBIPWXUQST-RSAXXLAASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)[NH3+]
Related CAS 962-39-0 (Parent)
Synonyms 1738-78-9;L-phenylalaninebenzylesterp-toluenesulfonate;(S)-Benzyl2-amino-3-phenylpropanoate4-methylbenzenesulfonate;H-PHE-OBZLP-TOSYLATE;3-phenyl-l-alaninebenzylester4-toluenesulphonate;H-Phe-OBzlTos;H-Phe-OBzl.Tos;SCHEMBL718199;962-39-0(Parent);CTK0I2990;MolPort-003-983-033;ZLZGBBIPWXUQST-RSAXXLAASA-N;ACT07363;EINECS217-096-7;L-Phenylalaninebenzylestertosylate;AKOS015842537;AKOS015889729;AM82164;AK-49485;KB-53353;DB-028569;TC-066755;benzylphenylalaninatep-toluenesulfonicacid;FT-0628001;ST24036266
PubChem Compound 12636207
Last Modified Aug 15 2023

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